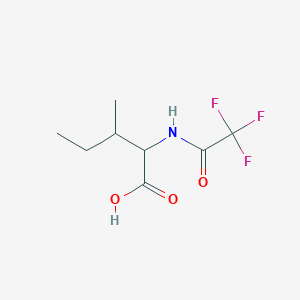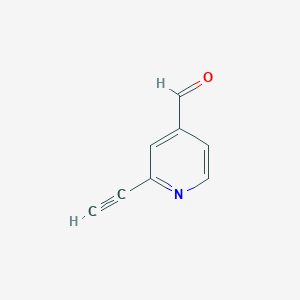
2-Ethynylpyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by an ethynyl group, and the hydrogen atom at the 4-position is replaced by a formyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Ethynylpyridine-4-carboxylic acid.
Reduction: 2-Ethynylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for metal catalysts and intermediates for pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.
These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
相似化合物的比较
Similar Compounds
2-Ethynylpyridine: Lacks the formyl group at the 4-position.
4-Formylpyridine: Lacks the ethynyl group at the 2-position.
2-Ethynylpyridine-3-carbaldehyde: Has the formyl group at the 3-position instead of the 4-position.
Uniqueness
2-Ethynylpyridine-4-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups at specific positions on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H5NO |
|---|---|
分子量 |
131.13 g/mol |
IUPAC 名称 |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
InChI 键 |
WEMHECAHUNDECE-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=NC=CC(=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


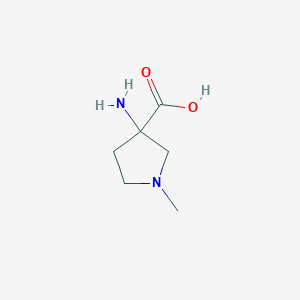

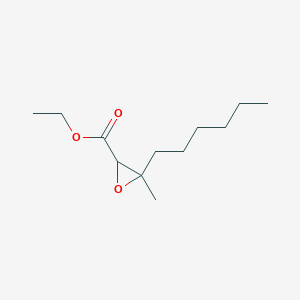
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
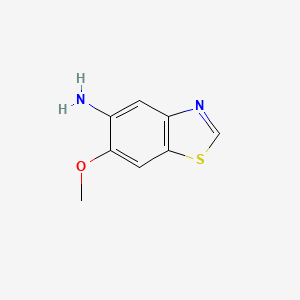
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
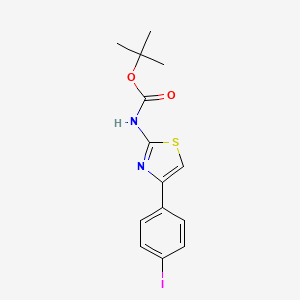
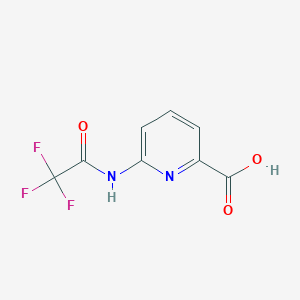
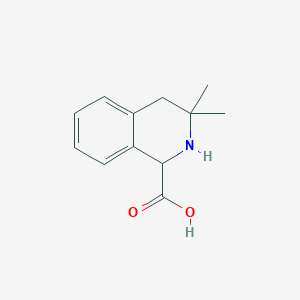
![Tert-butyl ((6-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15305838.png)
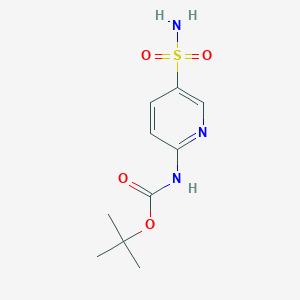
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
